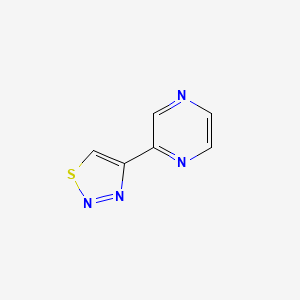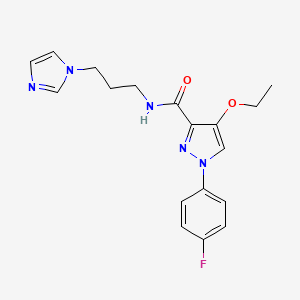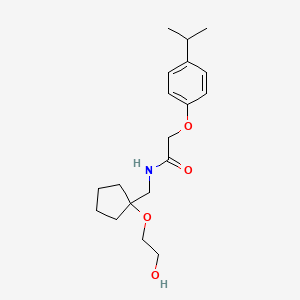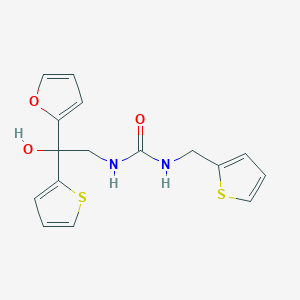
Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, also known as Yoda1, is a Piezo1 ion channel agonist . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 . The compound is a crystalline solid .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazol-4-yl derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid leads to the formation of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole .Molecular Structure Analysis
The molecular structure of Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is characterized by a pyridazine ring endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis
Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is a crystalline solid . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity:
2-(1,2,3-thiadiazol-4-yl)pyrazine: derivatives have been investigated for their antimicrobial properties. Researchers have synthesized these compounds and evaluated their effectiveness against microorganisms such as E. coli, B. mycoides, and C. albicans. Notably, some derivatives exhibited superior antimicrobial activity compared to others .
Inhibitory Activity Against SHP1:
Theoretical studies have explored the inhibitory potential of 2-(1,2,3-thiadiazol-4-yl)pyrazole derivatives against the protein tyrosine phosphatase SHP1. These compounds were investigated for their optical properties and their ability to modulate SHP1 activity .
Photostabilizers and Agrochemicals:
1,3,4-Thiadiazoles, including derivatives of 2-(1,2,3-thiadiazol-4-yl)pyrazine , have applications as photostabilizers and agrochemicals. Their unique chemical structure makes them useful in protecting materials from UV radiation and enhancing the stability of dyes and other compounds .
Synthesis of 1,3,4-Thiadiazole Molecules:
The compound 2-(1,2,3-thiadiazol-4-yl)pyrazine serves as a precursor in the synthesis of 1,3,4-thiadiazole derivatives. These molecules are formed via reactions with various reagents, leading to diverse chemical structures. Characterization methods such as UV, FT-IR, 13C-NMR, and 1H-NMR are used to confirm their structures .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-pyrazin-2-ylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKTGGTRXDSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)
![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)
![N-(2-ethoxyphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2796990.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)
![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)
![Heptyl 2-methyl-5-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2796994.png)
![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)



![3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole](/img/structure/B2797004.png)